molecular formula C19H12Cl2O3 B3033412 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 101959-63-1

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone

Cat. No.: B3033412
CAS No.: 101959-63-1
M. Wt: 359.2 g/mol
InChI Key: HVBBNWIBUWWLOD-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a naphthoquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves the reaction of 2,4-dichlorophenylacetic acid with 3-methylnaphthoquinone under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology allows for precise control of reaction parameters, such as temperature and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions[][3].

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds.

Scientific Research Applications

2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone involves its interaction with cellular components. The compound can inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions. In cancer cells, it may induce apoptosis through the generation of reactive oxygen species and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-n-butyl oxirane
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 2,4-Dichlorophenol

Uniqueness

Compared to similar compounds, 2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone is unique due to its specific combination of a dichlorophenyl group and a naphthoquinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O3/c1-10-15(9-17(22)14-7-6-11(20)8-16(14)21)19(24)13-5-3-2-4-12(13)18(10)23/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBBNWIBUWWLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
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2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone
Reactant of Route 6
2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone

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